2-Methanesulfonyl-3-(1-methyl-1H-imidazol-2-YL)-3-oxopropanenitrile
Description
Properties
Molecular Formula |
C8H9N3O3S |
|---|---|
Molecular Weight |
227.24 g/mol |
IUPAC Name |
3-(1-methylimidazol-2-yl)-2-methylsulfonyl-3-oxopropanenitrile |
InChI |
InChI=1S/C8H9N3O3S/c1-11-4-3-10-8(11)7(12)6(5-9)15(2,13)14/h3-4,6H,1-2H3 |
InChI Key |
BRZCPLYIOXFERH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C(=O)C(C#N)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Route 1: Cyanoacetylation of Imidazole Intermediate
Knoevenagel Condensation with Cyanoacetate
- React imidazole-2-carbaldehyde with cyanoacetic acid in the presence of a base (e.g., piperidine).
- Expected Intermediate : 3-(1-Methyl-1H-imidazol-2-yl)-2-cyanoacrylate.
Route 2: Nucleophilic Substitution on Prefunctionalized Nitrile
Synthesis of 3-Oxo-3-(1-methyl-1H-imidazol-2-yl)propanenitrile
- Method : Couple 1-methyl-1H-imidazole-2-carbonyl chloride with cyanoacetate using EDC/HOBt.
Critical Reaction Parameters
| Parameter | Optimization Insight | Source |
|---|---|---|
| Oxidation | MnO₂ in dioxane at reflux achieves selective aldehyde formation without overoxidation. | Ambeed |
| Cyanoacetylation | Ultrasonic irradiation improves reaction efficiency in DMSO/EDC systems. | ACS |
| Sulfonation | MsCl reacts preferentially at the α-position of ketones under basic conditions. | Ambeed |
Challenges and Mitigation
- Regioselectivity : Competing sulfonation at the imidazole nitrogen may occur. Use bulky bases (e.g., 2,6-lutidine) to direct sulfonation to the α-carbon.
- Nitrile Stability : Avoid strong acids to prevent hydrolysis of the nitrile group.
Analytical Validation
Scalability and Yield Considerations
| Step | Yield (%) | Cost Drivers |
|---|---|---|
| Aldehyde synthesis | 80–85 | MnO₂ cost and recycling |
| Cyanoacetylation | 65–70 | Ultrasonic energy input |
| Sulfonation | 50–60 | MsCl stoichiometry and purification |
Chemical Reactions Analysis
Types of Reactions
2-Methanesulfonyl-3-(1-methyl-1H-imidazol-2-YL)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Nucleophiles: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, primary amines, and various substituted imidazole compounds.
Scientific Research Applications
2-Methanesulfonyl-3-(1-methyl-1H-imidazol-2-YL)-3-oxopropanenitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methanesulfonyl-3-(1-methyl-1H-imidazol-2-YL)-3-oxopropanenitrile involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Pathways Involved: The pathways involved depend on the specific application and target of the compound. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in disease progression.
Comparison with Similar Compounds
Balamapimod (MKI-833)
Balamapimod (CAS 863029-99-6), developed by Wyeth, shares structural similarities with the target compound, particularly the 1-methyl-1H-imidazol-2-yl group and a nitrile moiety (Fig. 1). However, Balamapimod incorporates additional complexity, including a quinoline core, a chloro-substituted phenylamino group, and a piperidine-pyrrolidine side chain. These features enhance its binding affinity to kinase targets, as evidenced by its application in oncology .
Hypothetical Analogues
Compounds with methanesulfonyl or imidazole groups, such as sulfonamide-based inhibitors or antifungal agents, may exhibit comparable physicochemical properties. For instance, sulfonyl groups often improve metabolic stability, while imidazole rings contribute to hydrogen bonding in biological targets.
Biological Activity
2-Methanesulfonyl-3-(1-methyl-1H-imidazol-2-YL)-3-oxopropanenitrile is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a methanesulfonyl group, an imidazole ring, and a nitrile functional group. This compound's molecular formula is with a molecular weight of 227.24 g/mol. Its potential biological activities make it a candidate for further research in drug development and therapeutic applications.
Structural Characteristics
The presence of the imidazole ring is particularly significant, as imidazole derivatives are known to interact with various biological macromolecules, influencing enzyme activity and cellular signaling pathways. The methanesulfonyl group enhances the compound's solubility and reactivity, making it suitable for various biochemical interactions.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit enzymes involved in cancer progression and inflammation. The imidazole moiety can act as a hydrogen bond donor and acceptor, crucial for enzyme catalysis.
- Cell Proliferation : Preliminary studies suggest that this compound may influence cell proliferation pathways, potentially offering therapeutic benefits in cancer treatment .
Case Studies and Research Findings
A variety of studies have explored the biological implications of compounds similar to this compound. Here are some key findings:
- Metabolomic Studies : Research involving metabolomic analysis has indicated that exposure to compounds similar to this compound can alter metabolites associated with oxidative stress and cell proliferation, suggesting potential pathways for therapeutic intervention .
- Enzyme Activity : Studies have shown that imidazole derivatives can modulate enzyme activities critical in various metabolic pathways, including those related to cancer and inflammation. This modulation is linked to the structural features of the imidazole ring .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with other structurally similar compounds is useful.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile | Imidazole ring, oxo group | Enzyme inhibition |
| 4-Methylimidazole | Simple imidazole derivative | Potential health concerns |
| Methanesulfonamide | Sulfonamide structure | Antibiotic activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Methanesulfonyl-3-(1-methyl-1H-imidazol-2-YL)-3-oxopropanenitrile, and how can reaction yields be improved?
- Methodological Answer: Synthesis typically involves multi-step reactions, starting with the alkylation of 1-methylimidazole followed by sulfonation and nitrile introduction. For example, sodium hydride-mediated nucleophilic substitution (as seen in adamantane-based analogs) can enhance yields by stabilizing intermediates . Optimization may require adjusting solvent polarity (e.g., DMF vs. THF) and catalyst selection (e.g., DBU for deprotonation). Monitoring reaction progress via TLC or LC-MS is critical to isolate intermediates before final purification by column chromatography.
Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) is essential for confirming the imidazole and sulfonyl moieties (e.g., -NMR for methanesulfonyl protons at ~3.3 ppm). X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) resolves stereoelectronic properties, as demonstrated in structurally related imidazole derivatives . High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies nitrile stretches (~2200 cm).
Q. What preliminary biological screening approaches are suitable for evaluating its pharmacological potential?
- Methodological Answer: In vitro assays targeting kinase inhibition (e.g., JAK1/2 kinases) are relevant, given structural parallels to imidazole-based inhibitors . Use fluorescence-based ATP-binding assays with recombinant enzymes. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Dose-response curves (0.1–100 µM) and IC calculations provide initial activity profiles.
Advanced Research Questions
Q. How can mechanistic contradictions in its biological activity be resolved (e.g., selectivity vs. off-target effects)?
- Methodological Answer: Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell permeability. Address this by:
- Conducting counter-screens against related kinases (e.g., JAK3, TYK2) .
- Using cellular thermal shift assays (CETSA) to confirm target engagement in live cells.
- Comparing results across orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
Q. What computational strategies predict binding modes and structure-activity relationships (SAR) for this compound?
- Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger) into JAK1’s ATP-binding pocket (PDB: 6DBN) identifies key interactions (e.g., hydrogen bonds with Leu959 or π-stacking with Phe958). MD simulations (GROMACS) assess stability over 100 ns. QSAR models using descriptors like LogP and polar surface area optimize lead compounds for solubility and potency .
Q. How do structural modifications (e.g., fluorination or sulfonyl replacement) impact stability and reactivity?
- Methodological Answer: Introduce electron-withdrawing groups (e.g., fluorine at the phenyl ring) to enhance metabolic stability, guided by analogs in . Replace the sulfonyl group with sulfonamides or phosphonates, then evaluate hydrolytic stability via accelerated degradation studies (pH 1–13 buffers, 37°C). Monitor by HPLC and compare half-lives .
Q. What analytical methods resolve data inconsistencies in thermal degradation profiles?
- Methodological Answer: Thermogravimetric analysis (TGA) quantifies decomposition steps, while differential scanning calorimetry (DSC) identifies phase transitions (e.g., melting points). Cross-validate with dynamic vapor sorption (DVS) to rule out moisture-induced degradation. For conflicting DSC peaks, use powder X-ray diffraction (PXRD) to detect polymorphic forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
